molecular formula C14H10ClF3N2O B12512700 N-((6-Chloropyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide

N-((6-Chloropyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide

Cat. No.: B12512700
M. Wt: 314.69 g/mol
InChI Key: PRORSPULEPZYGD-UHFFFAOYSA-N
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Description

N-((6-Chloropyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide is a chemical compound that has garnered attention due to its unique structural properties and potential applications in various fields. This compound features a pyridine ring substituted with a chlorine atom and a benzamide group with a trifluoromethyl substituent, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-Chloropyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloropyridine-3-carboxaldehyde and 2-(trifluoromethyl)benzoic acid.

    Formation of Intermediate: The 6-chloropyridine-3-carboxaldehyde is reacted with a suitable amine to form an intermediate Schiff base.

    Coupling Reaction: The intermediate is then coupled with 2-(trifluoromethyl)benzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pressure, and pH.

    Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-((6-Chloropyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-((6-Chloropyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-((6-Chloropyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

    Pathways Involved: It may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-((6-Chloropyridin-3-yl)methyl)-N-methylethanimidamide
  • N-((6-Chloropyridin-3-yl)methyl)-N’-cyanoethanimidamide
  • N,N’-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea

Uniqueness

N-((6-Chloropyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide is unique due to its combination of a chloropyridine moiety and a trifluoromethyl-substituted benzamide group, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C14H10ClF3N2O

Molecular Weight

314.69 g/mol

IUPAC Name

N-[(6-chloropyridin-3-yl)methyl]-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C14H10ClF3N2O/c15-12-6-5-9(7-19-12)8-20-13(21)10-3-1-2-4-11(10)14(16,17)18/h1-7H,8H2,(H,20,21)

InChI Key

PRORSPULEPZYGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CN=C(C=C2)Cl)C(F)(F)F

Origin of Product

United States

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